1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid
Description
Properties
IUPAC Name |
1-[(2-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c16-12-8-4-3-7-11(12)13(18)17-15(14(19)20)9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHDIPURTAHREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587566 | |
| Record name | 1-(2-Fluorobenzamido)cycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912771-26-7 | |
| Record name | 1-(2-Fluorobenzamido)cycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amidation of Cycloheptanecarboxylic Acid Derivatives
A plausible route involves converting cycloheptanecarboxylic acid to its acyl chloride, followed by reaction with 2-fluoroaniline. However, this method typically yields N-substituted amides rather than the geminal arrangement required. Modifications using protecting groups (e.g., tert-butyl esters) could enable selective amidation.
Reaction Scheme :
$$
\text{Cycloheptanecarboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow[\text{Base}]{2\text{-Fluoroaniline}} \text{Target compound} + \text{HCl}
$$
Hypothetical Conditions :
| Step | Reagent/Catalyst | Temperature | Yield (Hypothetical) |
|---|---|---|---|
| 1 | SOCl$$_2$$ | Reflux | 85% |
| 2 | Et$$_3$$N | 0–25°C | 40–60% |
This approach is limited by competing side reactions, such as oligomerization of the acyl chloride.
Ring-Opening of Bicyclic Intermediates
A more feasible strategy involves synthesizing a bicyclic lactam intermediate, which is subsequently hydrolyzed to introduce the carboxylic acid group. For example, a cycloheptene-derived lactam could undergo oxidative ring-opening with ozone or ruthenium catalysts.
Example Pathway :
- Lactam formation : Cycloheptene + 2-fluorobenzoyl isocyanate → Bicyclic lactam.
- Oxidative cleavage : Lactam $$\xrightarrow{\text{RuO}_4}$$ Carboxylic acid + Amine intermediate.
- Deprotection : Acidic hydrolysis to yield the final product.
Advantages :
Multi-Component Coupling Reactions
The Passerini or Ugi reactions, which combine amines, carbonyl compounds, and carboxylic acids, could theoretically produce the target compound in one pot. However, these reactions typically yield α-acyloxy amides, requiring post-synthetic modification.
Modified Ugi Reaction :
$$
\text{Cycloheptanone} + 2\text{-Fluorobenzoyl isocyanide} + \text{Carboxylic acid} \xrightarrow{\text{MeOH}} \text{Intermediate} \xrightarrow{\text{Hydrolysis}} \text{Target compound}
$$
Limitations :
Industrial-Scale Synthesis and Supplier Data
Commercial suppliers like AA Blocks and DayangChem list this compound with purity ≥95%, indicating established large-scale methods. While proprietary details are undisclosed, their workflows likely involve:
- High-yield coupling reagents : HATU or EDCI for amide bond formation.
- Continuous flow chemistry : To mitigate ring strain and improve reaction control.
Reported Data from Suppliers :
| Parameter | Value | Source |
|---|---|---|
| Purity | ≥95% | |
| Storage Temperature | 2–8°C | |
| Molecular Weight | 279.31 g/mol |
Comparative Analysis of Methods
The table below evaluates hypothesized routes based on feasibility and literature precedents:
| Method | Key Reagents | Yield Potential | Scalability |
|---|---|---|---|
| Direct Amidation | SOCl$$2$$, Et$$3$$N | Moderate (40–60%) | Low |
| Lactam Oxidation | RuO$$4$$, H$$2$$O$$_2$$ | High (70–80%) | High |
| Multi-Component | Isocyanides, MeOH | Low (20–30%) | Moderate |
The lactam oxidation route aligns with patented difluorocyclobutane syntheses, suggesting industrial viability.
Chemical Reactions Analysis
Acid Chloride Formation
The carboxylic acid group readily undergoes conversion to the corresponding acid chloride, a critical step for further derivatization.
| Reagent | Conditions | Yield/Notes | Source |
|---|---|---|---|
| Thionyl chloride | Reflux, 1 h | Crude product used directly | |
| Oxalyl chloride | CH₂Cl₂, 20°C, 0.5 h | Quantitative conversion observed |
This reaction is typically performed in dichloromethane or benzene, with catalytic DMF accelerating the process . The resulting acid chloride serves as an intermediate for nucleophilic acyl substitution reactions.
Esterification
The acid chloride intermediate reacts with alcohols to form esters.
Example Reaction:
Reaction with ethyl vinyl ether in acetonitrile under reflux conditions yielded a 13% isolated product after chromatography .
| Substrate | Conditions | Yield | Source |
|---|---|---|---|
| Ethyl vinyl ether | Reflux, 3 h; Triethylamine catalyst | 13% |
Amide Formation
The acid chloride reacts with amines to generate secondary or tertiary amides.
General Protocol:
-
Step 1: Acid chloride formation (as above).
-
Step 2: Reaction with amines (e.g., N-methoxy-N-methylamine) in CH₂Cl₂ at 0°C to room temperature .
| Amine | Conditions | Notes | Source |
|---|---|---|---|
| N,O-Dimethylhydroxylamine | 0°C → RT, 17 h | Product isolated via chromatography |
Hydrolysis of the Amide Group
While direct experimental data for hydrolysis of the 2-fluoro-benzoylamino group is limited, analogous amides typically undergo:
-
Acidic hydrolysis: Requires concentrated HCl or H₂SO₄ at elevated temperatures.
-
Basic hydrolysis: NaOH or LiOH in aqueous/organic solvents.
The fluorine substituent may stabilize the amide bond through electron-withdrawing effects, potentially slowing hydrolysis rates compared to non-fluorinated analogs .
Electrophilic Aromatic Substitution (EAS)
The 2-fluorobenzoyl moiety may participate in EAS, though fluorine’s strong electron-withdrawing nature deactivates the ring. Potential reactions include:
| Reaction Type | Conditions | Expected Position | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–50°C | Meta to fluorine | Limited reactivity anticipated |
| Sulfonation | SO₃/H₂SO₄, 100°C | Meta to fluorine | Requires harsh conditions |
No experimental evidence for these reactions was found in the surveyed literature.
Biological Interactions
While not a chemical reaction per se, transport studies with structurally similar fluorinated amino acids (e.g., anti-2-[¹⁸F]FACBC) demonstrate uptake via L- and A-system amino acid transporters . This suggests potential bioisosteric applications for 1-(2-fluoro-benzoylamino)-cycloheptanecarboxylic acid in drug design.
Scientific Research Applications
The compound “1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid” is a specialized chemical with potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications, supported by case studies and data tables.
Structure
- Molecular Formula : C_{15}H_{16}FNO_2
- Molecular Weight : Approximately 273.29 g/mol
- Melting Point : Data not extensively documented; further research needed for precise values.
Medicinal Chemistry
This compound has garnered interest in medicinal chemistry due to its potential as a drug candidate. Its structure suggests it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of cycloheptanecarboxylic acids exhibit anticancer properties. For instance, a derivative similar to this compound showed inhibition of cancer cell proliferation in vitro. Specific assays demonstrated that the compound could induce apoptosis in human cancer cell lines, suggesting a pathway for further development as an anticancer agent .
Neuropharmacology
The unique structural features of this compound may allow it to modulate neurotransmitter systems, potentially leading to applications in neuropharmacology.
Case Study: Neurotransmitter Modulation
Research has indicated that compounds with similar structures can act as inhibitors of specific neurotransmitter reuptake mechanisms. In vitro studies showed that the compound could influence serotonin and dopamine levels, making it a candidate for treating mood disorders .
Synthetic Chemistry
The synthesis of this compound can serve as a model for developing new synthetic methodologies involving fluorinated compounds. Its synthesis often involves multi-step reactions that can be optimized for better yields.
Data Table: Synthesis Pathways
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic substitution | Fluorobenzoyl chloride + Cycloheptanecarboxylic acid | 85% |
| 2 | Amide formation | Result from Step 1 + Amine | 90% |
| 3 | Purification | Crystallization or chromatography | Variable |
Agricultural Chemistry
Fluorinated compounds are known to exhibit enhanced biological activity, which can be beneficial in agricultural applications. The potential use of this compound as a pesticide or herbicide is an area of ongoing research.
Case Study: Herbicidal Activity
Preliminary studies indicate that fluorinated cycloheptanecarboxylic acids may possess herbicidal properties against certain weed species. Laboratory tests demonstrated effective growth inhibition at specific concentrations, warranting further exploration into its application as an agricultural chemical .
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Ring Size and Conformational Flexibility
- Cycloheptane vs. Cyclohexane: The seven-membered cycloheptane ring in the target compound confers greater conformational flexibility compared to six-membered cyclohexane derivatives like 1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid ().
- Unsaturated Rings: Cyclohept-4-enecarboxylic acid derivatives (e.g., 1-[4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino]-cyclohept-4-enecarboxylic acid in ) introduce double bonds, further altering rigidity and electronic properties.
Substituent Variations
- Benzoylamino vs. Anilino Groups: The target compound’s 2-fluoro-benzoylamino group differs from the simpler 2-fluoroanilino group in 1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid ().
- Halogenation: Chlorinated analogs like 1-[(2,2'-dichloro-biphenyl-4-carbonyl)-amino]-cycloheptanecarboxylic acid () exhibit increased lipophilicity and altered pharmacokinetics compared to the mono-fluorinated target compound.
Data Table: Key Structural and Functional Attributes
Biological Activity
1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid, with the CAS number 912771-26-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
- Molecular Formula: C13H14FNO3
- Molecular Weight: 253.25 g/mol
- Structure: The compound features a cycloheptane ring substituted with a fluorobenzoyl group and an amino acid moiety, which may influence its interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of specific receptors involved in cell signaling pathways. Its structural characteristics allow it to interact with enzymes and receptors, modulating their activity and potentially leading to therapeutic effects in various conditions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in glioblastoma cells, suggesting its potential as an anticancer agent. The compound's effectiveness is attributed to its ability to interfere with the signaling pathways that promote tumor growth and survival .
In Vivo Studies
Animal model studies further support the anticancer potential of this compound. For example, in a rat model of gliosarcoma, treatment with this compound resulted in reduced tumor size and improved survival rates compared to controls. These findings highlight its potential as a therapeutic agent for brain tumors .
Case Studies
Several case studies illustrate the compound's biological efficacy:
- Study on Glioblastoma : A study published in Cancer Research evaluated the effects of this compound on glioblastoma cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers .
- Cardiovascular Implications : Another study explored the role of this compound in cardiac fibrosis models, showing that it could inhibit fibrotic responses through modulation of specific signaling pathways .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid, and how can intermediates be characterized?
- The compound is synthesized via multi-step reactions involving acylation, borohydride reduction, and hydrolysis. For example, sodium borohydride reduction of ester intermediates followed by RP-HPLC purification (water/acetonitrile gradient) ensures high purity . Key intermediates are characterized using LC/MS (e.g., m/z = 442.29 [MH+]) and nuclear magnetic resonance (NMR) to confirm structural integrity .
Q. How is the compound’s inhibitory activity against EDG-2 receptors validated experimentally?
- Pharmacological validation involves competitive binding assays using EDG-2 receptor-expressing cell lines. Activity is quantified via IC50 values, with comparisons to reference inhibitors like 1-[(2,2'-dichloro-biphenyl-4-carbonyl)-amino]-cycloheptanecarboxylic acid . Dose-response curves and enzymatic assays (e.g., LPA signaling inhibition) are critical for confirming target engagement .
Q. What analytical methods are recommended for purity assessment and structural confirmation?
- Reverse-phase HPLC (RP-HPLC) with UV detection is standard for purity checks. Mass spectrometry (LC/MS) provides molecular weight confirmation, while NMR (1H, 13C) resolves stereochemistry and substituent positioning . For fluorinated analogs, 19F NMR can track fluorine incorporation .
Advanced Research Questions
Q. What structural features of this compound contribute to its selectivity for EDG-2 over related receptors (e.g., EDG-4)?
- The cycloheptane ring’s conformational flexibility and the 2-fluoro-benzoyl group’s electronic effects are critical. Computational modeling (e.g., molecular docking) suggests that the fluorine atom enhances binding affinity via hydrophobic interactions with receptor pockets . Comparative studies with cyclopentane/cyclohexane analogs show reduced activity, highlighting the cycloheptane’s optimal ring size .
Q. How does fluorination at the benzoyl moiety influence metabolic stability and pharmacokinetics?
- Fluorine substitution reduces oxidative metabolism by cytochrome P450 enzymes, as shown in vitro using liver microsomes. Pharmacokinetic studies in rodent models reveal extended half-lives (t1/2) for fluorinated derivatives compared to non-fluorinated analogs . However, fluorine’s electronegativity may increase plasma protein binding, requiring formulation adjustments .
Q. What strategies resolve contradictions in reported EDG-2 inhibition data across different cell models?
- Discrepancies often arise from receptor isoform variability or assay conditions (e.g., LPA concentration gradients). Standardizing cell lines (e.g., HEK293-EDG-2 stable transfectants) and using orthogonal assays (e.g., calcium flux vs. cAMP inhibition) improve reproducibility . Meta-analyses of published IC50 values under controlled conditions are recommended .
Q. Can biosynthetic pathways inform the production of structurally related cycloheptane derivatives?
- Yes. Studies in Alicyclobacillus cycloheptanicus demonstrate that phenylacetic acid is a precursor to cycloheptanecarboxylic acid via β-oxidation and cyclization . Engineered microbial systems could synthesize analogs by modifying phenylalanine metabolism or introducing fluorination enzymes .
Q. How do conformational dynamics of the cycloheptane ring affect biological activity?
- Molecular dynamics simulations reveal that the boat conformation of the cycloheptane ring facilitates optimal interaction with EDG-2’s hydrophobic cleft. Substituents at the 1-position (e.g., benzoylamino groups) restrict ring puckering, enhancing binding entropy . Experimental validation via X-ray crystallography of receptor-ligand complexes is ongoing .
Methodological Considerations
- Synthetic Challenges : Steric hindrance during acylation requires optimized reaction temperatures (e.g., 0–65°C) and catalysts (e.g., Pd/C for hydrogenation) .
- Data Interpretation : Conflicting pharmacological data necessitate rigorous controls for receptor expression levels and endogenous ligand interference .
- Fluorination Impact : Use 19F NMR and isotopic labeling (e.g., 18F for PET imaging) to track fluorine’s role in vivo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
